molecular formula C20H13Cl2NO2 B2979437 N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide CAS No. 289059-82-1

N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide

Cat. No.: B2979437
CAS No.: 289059-82-1
M. Wt: 370.23
InChI Key: LSKMEPNCBWXBFV-UHFFFAOYSA-N
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Description

N-(2-Benzoyl-4-chlorophenyl)-2-chlorobenzamide is a chemical compound with the molecular formula C20H13Cl2NO2 and a molecular weight of 370.238 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Benzoyl-4-chlorophenyl)-2-chlorobenzamide typically involves the reaction of 2-benzoyl-4-chlorophenylamine with 2-chlorobenzoyl chloride in the presence of a suitable base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry techniques to improve efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-Benzoyl-4-chlorophenyl)-2-chlorobenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium methoxide in methanol.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various substituted benzamides.

Scientific Research Applications

N-(2-Benzoyl-4-chlorophenyl)-2-chlorobenzamide has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and protein interactions.

  • Industry: The compound is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

N-(2-Benzoyl-4-chlorophenyl)-2-chlorobenzamide is structurally similar to other benzamide derivatives such as N-(2-Benzoyl-4-chlorophenyl)-2-nitrobenzamide and N-(2-Benzoyl-4-chlorophenyl)formamide. its unique chloro-substituted benzamide structure sets it apart, providing distinct chemical and biological properties.

Comparison with Similar Compounds

  • N-(2-Benzoyl-4-chlorophenyl)-2-nitrobenzamide

  • N-(2-Benzoyl-4-chlorophenyl)formamide

  • N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide

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Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2NO2/c21-14-10-11-18(23-20(25)15-8-4-5-9-17(15)22)16(12-14)19(24)13-6-2-1-3-7-13/h1-12H,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKMEPNCBWXBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289059-82-1
Record name N-(2-BENZOYL-4-CHLOROPHENYL)-2-CHLOROBENZAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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